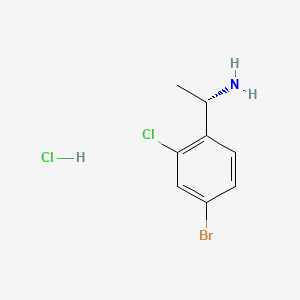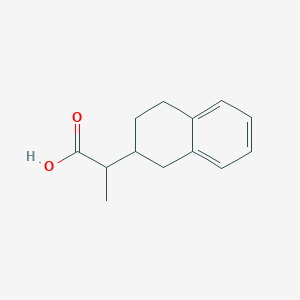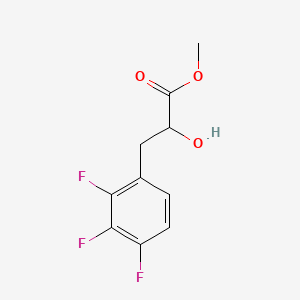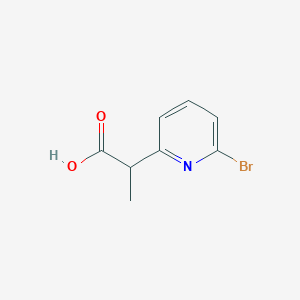
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of substituted phenethylamines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-chlorobenzene.
Bromination: The aromatic ring is brominated using bromine in the presence of a catalyst.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with an amine to introduce the ethan-1-amine group.
Resolution: The racemic mixture is resolved to obtain the (1S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted phenethylamines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, such as antidepressant or anxiolytic properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride: The enantiomer of the compound, which may have different biological activities.
4-bromo-2-chlorophenylethylamine: A structurally similar compound with different substituents.
Phenethylamine derivatives: A broad class of compounds with varying substituents on the phenyl ring.
Uniqueness
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride is unique due to its specific stereochemistry and substituent pattern, which can influence its biological activity and chemical reactivity
特性
分子式 |
C8H10BrCl2N |
|---|---|
分子量 |
270.98 g/mol |
IUPAC名 |
(1S)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
CRKRMNPAHHHNHR-JEDNCBNOSA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)Cl)N.Cl |
正規SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)

![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)
![1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)




![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)


![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)

![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
